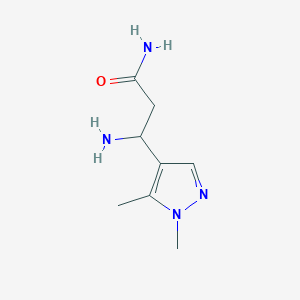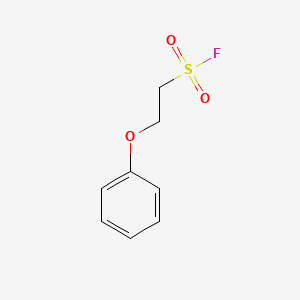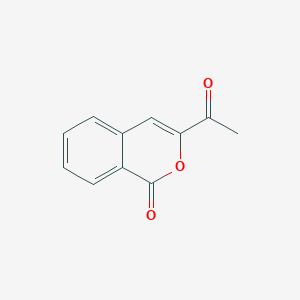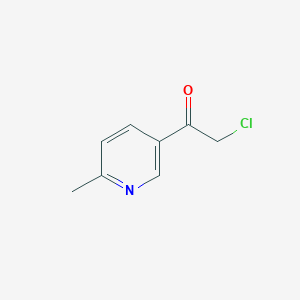
2-Chloro-1-(6-methylpyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(6-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8ClNO. It is a heterocyclic building block used in various chemical syntheses. The compound is characterized by a chloro group attached to an ethanone moiety, which is further connected to a 6-methylpyridin-3-yl group. This structure imparts unique chemical properties, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methylpyridin-3-yl)ethanone typically involves the chlorination of 1-(6-methylpyridin-3-yl)ethanone. One common method includes the reaction of 1-(6-methylpyridin-3-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H9NO+SOCl2→C8H8ClNO+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(6-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-Chloro-1-(6-methylpyridin-3-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of therapeutic agents.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(6-methylpyridin-3-yl)ethanone depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloro group and ethanone moiety play crucial roles in its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloro-6-methylpyridin-3-yl)ethanone
- 2-Chloro-1-(4-methylpyridin-3-yl)ethanone
- 2-Chloro-1-(6-ethylpyridin-3-yl)ethanone
Uniqueness
2-Chloro-1-(6-methylpyridin-3-yl)ethanone is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound in targeted syntheses and specialized applications.
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-chloro-1-(6-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4H2,1H3 |
Clé InChI |
YQIGPRUMOKFLPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



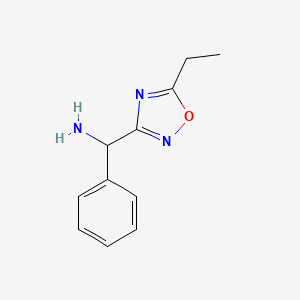
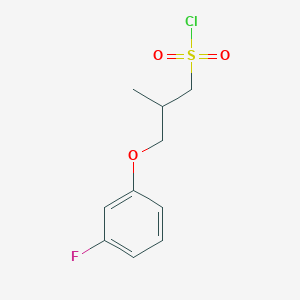
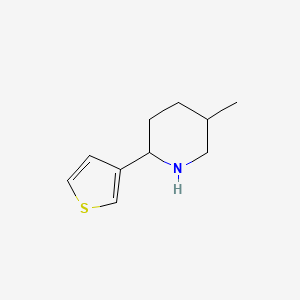
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
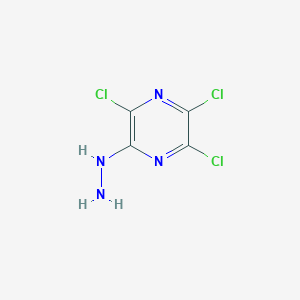
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
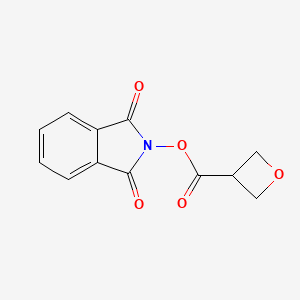

![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)

